molecular formula C10H16N2O B13065520 4-[(Butan-2-yl)oxy]benzene-1,2-diamine CAS No. 86723-17-3

4-[(Butan-2-yl)oxy]benzene-1,2-diamine

Cat. No.: B13065520
CAS No.: 86723-17-3
M. Wt: 180.25 g/mol
InChI Key: NBVFCVJPKOAVGB-UHFFFAOYSA-N
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Description

4-(Butan-2-yloxy)benzene-1,2-diamine is an organic compound with the molecular formula C10H16N2O It is a derivative of benzene-1,2-diamine, where one of the hydrogen atoms on the benzene ring is replaced by a butan-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Butan-2-yloxy)benzene-1,2-diamine typically involves the nucleophilic aromatic substitution of a suitable benzene derivative. One common method is the reaction of 4-nitrophenol with butan-2-ol in the presence of a base to form 4-(butan-2-yloxy)nitrobenzene. This intermediate is then reduced to 4-(butan-2-yloxy)aniline, which undergoes further amination to yield 4-(butan-2-yloxy)benzene-1,2-diamine .

Industrial Production Methods

Industrial production of 4-(Butan-2-yloxy)benzene-1,2-diamine may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and efficiency. Continuous flow reactors and other advanced technologies may be employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Butan-2-yloxy)benzene-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

4-(Butan-2-yloxy)benzene-1,2-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Butan-2-yloxy)benzene-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzene-1,2-diamine: The parent compound without the butan-2-yloxy group.

    4-(Methoxy)benzene-1,2-diamine: A similar compound with a methoxy group instead of butan-2-yloxy.

    4-(Ethoxy)benzene-1,2-diamine: A compound with an ethoxy group.

Uniqueness

4-(Butan-2-yloxy)benzene-1,2-diamine is unique due to the presence of the butan-2-yloxy group, which can influence its chemical reactivity and biological activity. This group can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from its analogs .

Properties

CAS No.

86723-17-3

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

4-butan-2-yloxybenzene-1,2-diamine

InChI

InChI=1S/C10H16N2O/c1-3-7(2)13-8-4-5-9(11)10(12)6-8/h4-7H,3,11-12H2,1-2H3

InChI Key

NBVFCVJPKOAVGB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=CC(=C(C=C1)N)N

Origin of Product

United States

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